4-(4-Ethoxy-phenyl)-5-methyl-thiazol-2-ylamine
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Overview
Description
This would typically involve a detailed explanation of the compound’s structure and any known uses or applications.
Synthesis Analysis
This would involve a discussion of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, possibly using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions involving the compound, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Tuberculostatic Activity 4-(4-Ethoxy-phenyl)-5-methyl-thiazol-2-ylamine and its derivatives have been explored for their tuberculostatic activity. The synthesis of these compounds involves a series of transformations leading to various derivatives, which are then tested for their minimum inhibiting concentrations (MICs) against tuberculosis. These studies highlight the potential use of thiazole derivatives in combating tuberculosis (Foks et al., 2004).
Anthelmintic and Anti-inflammatory Activities The compound and its derivatives have also been synthesized for anthelmintic and anti-inflammatory purposes. This entails the preparation and characterization of thiazole derivatives, which have displayed promising results in preliminary screenings for these activities (Shetty et al., 2010).
Antimicrobial Activities Moreover, the antimicrobial activities of thiazole derivatives, including 4-(4-Ethoxy-phenyl)-5-methyl-thiazol-2-ylamine, have been extensively studied. These derivatives are tested against bacterial and fungal isolates, showcasing their potential as antimicrobial agents (Wardkhan et al., 2008).
Anticancer Activities The compound's derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant anticancer activity. This research opens avenues for the development of new anticancer agents based on the thiazole structure (Sonar et al., 2020), (Yakantham et al., 2019), (Gomha et al., 2014).
Photodynamic Therapy and Fluorescence Quenching Studies
Photosensitizer for Photodynamic Therapy The thiazole derivatives are also investigated for their role as photosensitizers in photodynamic therapy, especially in the treatment of cancer. The photophysical and photochemical properties of these compounds make them suitable for such applications (Pişkin et al., 2020).
Fluorescence Quenching Studies Furthermore, the synthesis and photophysics of metallophthalocyanines with thiazole groups have been reported, including their fluorescence quenching studies with benzoquinone. These studies are crucial in understanding the photophysical properties of these compounds and their potential applications in various fields (Yenilmez et al., 2013).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be used in.
Please note that this is a general guideline and the specific details may vary depending on the compound and the available information. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-15-10-6-4-9(5-7-10)11-8(2)16-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMMJVXFGSFQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine |
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